5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound belonging to the pyrrolopyridine family. This compound features a unique structure characterized by a pyrrole ring fused to a pyridine ring, with a methyl group at the 5-position and a carbonyl group at the 2-position. It has garnered attention in medicinal chemistry due to its potential biological activities and serves as a valuable building block in the synthesis of various pharmacologically active molecules.
5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can be classified as a nitrogen-containing heterocycle. Its structural formula can be represented as , with a molecular weight of approximately 152.16 g/mol. This compound is often synthesized for research purposes and is investigated for its potential applications in drug development and biological research.
The synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves several key methods:
5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can undergo various chemical reactions:
The mechanism of action for compounds like 5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one often involves interaction with specific biological targets such as enzymes or receptors. For instance, derivatives of this compound have been studied for their inhibitory effects on fibroblast growth factor receptors (FGFRs), where they act as hinge binders forming hydrogen bonds with target residues in the active site, thereby modulating signaling pathways involved in cell proliferation and differentiation .
5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has several scientific applications:
The 1H-pyrrolo[2,3-b]pyridine scaffold (commonly termed 7-azaindole) represents a privileged heterocyclic system in medicinal chemistry due to its unique electronic and spatial properties. This bicyclic structure fuses pyrrole and pyridine rings at the pyrrole C2–C3/pyridine C3–C4 positions, creating a planar, electron-rich system capable of forming multiple non-covalent interactions with biological targets. Its significance arises from three key attributes:
Bioisosteric Mimicry: The scaffold serves as a near-perfect isostere of purine nucleobases, enabling competitive binding to ATP pockets and DNA/RNA interfaces. The nitrogen atoms at N1 and N7 positions (indole numbering equivalents) act as hydrogen-bond acceptors, while the pyrrolic N–H serves as a donor, mimicking adenine/guanine interactions [4]. This underpins its prevalence in kinase inhibitors and DNA-targeting agents.
Enhanced Solubility and Permeability: Compared to indole, the pyridine nitrogen (aza substitution) reduces hydrophobicity and improves aqueous solubility—a critical parameter for oral bioavailability. The 5-methyl substituent in "5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one" further modulates lipophilicity and steric bulk, optimizing cell membrane penetration [5].
Versatile Synthetic Manipulation: Positions C-3, C-5, N-1, and C-2 (as in the 2-oxo derivative) allow regioselective modifications. For instance, the 2-oxo group enables hydrogen bonding with serine/threonine kinase catalytic residues, while C-3 substitutions (halogens, methyl, aryl) enhance target affinity [6] [7].
Table 1: Key Hydrogen-Bonding Interactions of Pyrrolo[2,3-b]pyridine Derivatives
Position | Interaction Type | Biological Target Example | Role in Binding |
---|---|---|---|
N1 (Pyridine N) | Acceptor | Kinase hinge region (e.g., TNIK) | Mimics purine N1 |
Pyrrole N–H | Donor | DNA minor groove | Binds phosphate backbone |
2-Oxo group | Acceptor/Donor pair | PARP-1 catalytic domain | Forms bidentate H-bonds with Ser/Arg |
3-Substituent | Hydrophobic contact | Tubulin polymerisation site | Enhances van der Waals contacts |
These properties enable selective targeting of diverse pathways:
The therapeutic exploration of pyrrolo[2,3-b]pyridines began with natural product isolation and evolved into rational drug design:
Natural Product Inspiration (1970s–1990s)
Synthetic Breakthroughs (2000s–Present)
Three strategic modifications defined modern derivatives:
Table 2: Evolution of Key Pyrrolo[2,3-b]pyridine-Based Therapeutics
Compound Class | Structural Feature | Biological Activity | Clinical/Preclinical Impact |
---|---|---|---|
Variolin B | 3-Cyano-5-ethyl | DNA intercalation, CDK inhibition | Lead for DNA-targeted agents |
Rebeccamycin-7-azaindoles | N-10 linked to sugar | Topoisomerase I inhibition | Reduced toxicity vs. parent rebeccamycin |
6-Methyl-7-azaindole PARPi | 6-Methyl, 1-carboxamide | PARP-1 inhibition (IC50 < 10 nM) | Improved metabolic stability & solubility |
TNIK inhibitors (e.g., 5c) | 3-Cyano, 5-methyl-2-oxo | TNIK inhibition (IC50 < 1 nM) | IL-2 suppression for inflammation |
Pexidartinib | 5-Chloro, 3-((pyridin-2-ylamino)methyl) | CSF1R inhibition (IC50 = 16 nM) | FDA-approved for TGCT (2019) |
Recent innovations include:
The 5-methyl-2-oxo substitution in "5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one" thus represents a strategic evolution—retaining core scaffold benefits while optimizing target affinity and pharmacokinetics.
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7